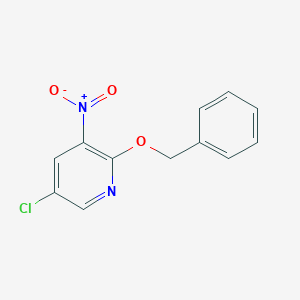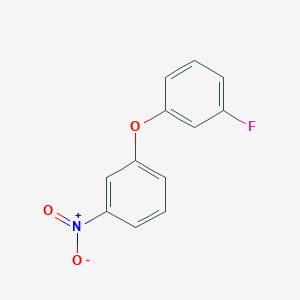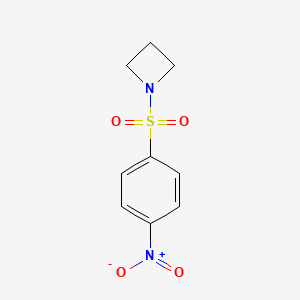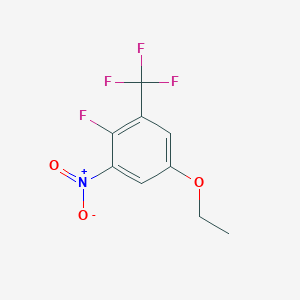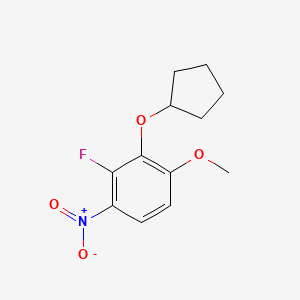
2-(Cyclopentyloxy)-3-fluoro-1-methoxy-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentyloxy)-3-fluoro-1-methoxy-4-nitrobenzene is an organic compound with a complex structure that includes a cyclopentyloxy group, a fluoro substituent, a methoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentyloxy)-3-fluoro-1-methoxy-4-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Methoxylation: The methoxy group can be introduced via a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Cyclopentyloxylation: The cyclopentyloxy group can be introduced through a nucleophilic substitution reaction using cyclopentanol and a suitable leaving group, such as a halide, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentyloxy)-3-fluoro-1-methoxy-4-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Reduction: 2-(Cyclopentyloxy)-3-fluoro-1-methoxy-4-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-(Cyclopentyloxy)-3-fluoro-1-formyl-4-nitrobenzene.
Scientific Research Applications
2-(Cyclopentyloxy)-3-fluoro-1-methoxy-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopentyloxy)-3-fluoro-1-methoxy-4-nitrobenzene depends on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. In drug development, it may target specific proteins or pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopentyloxy)-3-fluoro-1-methoxybenzene: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
2-(Cyclopentyloxy)-3-fluoro-4-nitrobenzene: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
2-(Cyclopentyloxy)-1-methoxy-4-nitrobenzene: Lacks the fluoro group, which may influence its electronic properties and reactivity.
Uniqueness
2-(Cyclopentyloxy)-3-fluoro-1-methoxy-4-nitrobenzene is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the fluoro, methoxy, and nitro groups, along with the cyclopentyloxy moiety, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-cyclopentyloxy-3-fluoro-1-methoxy-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4/c1-17-10-7-6-9(14(15)16)11(13)12(10)18-8-4-2-3-5-8/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBNOBXGLSHWEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])F)OC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
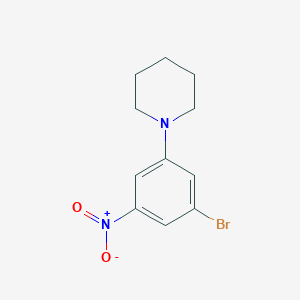
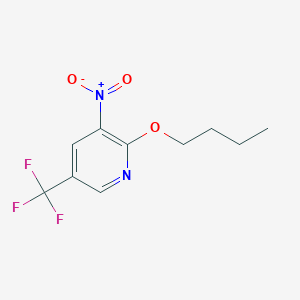
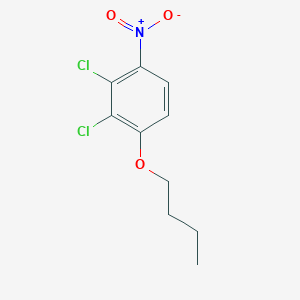
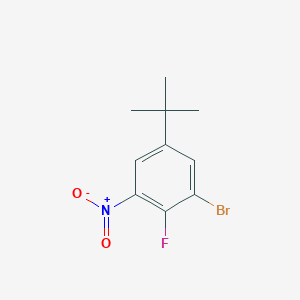
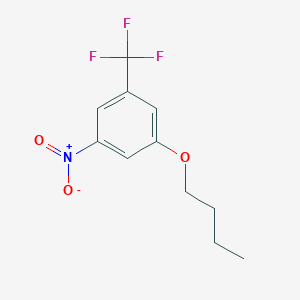
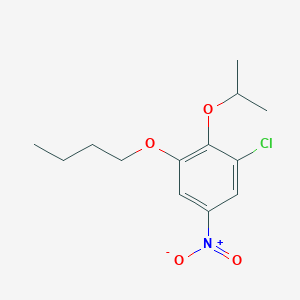

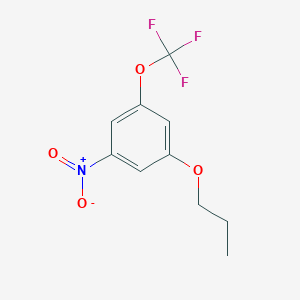
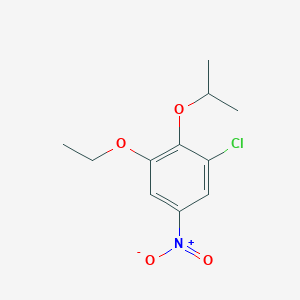
![4-[(5-Fluoro-2-nitrophenyl)methyl]morpholine hydrochloride](/img/structure/B8026851.png)
